molecular formula C19H16FNO3S2 B12141940 (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12141940
M. Wt: 389.5 g/mol
InChI Key: FFGDSNQXLQABEN-BOPFTXTBSA-N
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Description

The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative synthesized via the condensation of 3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one with 4-ethoxy-3-methoxybenzaldehyde. Rhodanine-based compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C19H16FNO3S2

Molecular Weight

389.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16FNO3S2/c1-3-24-15-9-8-12(10-16(15)23-2)11-17-18(22)21(19(25)26-17)14-7-5-4-6-13(14)20/h4-11H,3H2,1-2H3/b17-11-

InChI Key

FFGDSNQXLQABEN-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3F)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3F)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Variations and Substituent Effects

Rhodanine derivatives are structurally tailored by modifying the benzylidene (position 5) and aryl (position 3) groups. Key comparisons include:

  • (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound I) Substituents: 2-methylbenzylidene (electron-donating methyl group) and phenyl at position 3. Properties: The methyl group enhances lipophilicity but lacks the hydrogen-bonding capacity of methoxy/ethoxy groups. Crystallographic studies reveal planar geometry with intermolecular C–H⋯π interactions .
  • (5Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (Compound 15)

    • Substituents : Pyrazine ring (electron-deficient heterocycle) at the benzylidene position.
    • Properties : The pyrazine group introduces π-deficient character, favoring interactions with electron-rich biological targets. Such derivatives exhibit photosynthesis-inhibiting activity .
    • Contrast : The target compound’s 4-ethoxy-3-methoxybenzylidene group provides EDG effects, which may stabilize the molecule against oxidation compared to pyrazine’s electron-withdrawing nature .
  • Compound 444761-06-2 Substituents: 2,5-dimethoxybenzylidene and 3-chloro-4-methylphenyl. The dimethoxy arrangement mirrors the target’s EDGs but lacks ethoxy’s extended alkyl chain .
  • Compound 5b (Indolylmethylene Derivative)

    • Substituents : 1-Methylindol-3-ylmethylene and 3-hydroxyphenyl.
    • Properties : Indole-containing derivatives show potent antibacterial and antifungal activity due to π-π stacking and hydrogen bonding with microbial enzymes .
    • Contrast : The target’s fluorophenyl group may reduce metabolic degradation compared to 5b’s hydroxyl group, which is prone to glucuronidation .
2.3 Crystallographic and Physicochemical Properties
  • Molecular Packing : The target compound’s 4-ethoxy-3-methoxy groups likely form intramolecular hydrogen bonds (e.g., O–H⋯S), as seen in analogous structures like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives . This contrasts with Compound I’s methyl group, which relies on weaker van der Waals interactions .
  • Solubility : Ethoxy and methoxy groups enhance aqueous solubility compared to halogenated derivatives (e.g., 444761-06-2), which prioritize lipid bilayer penetration .

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